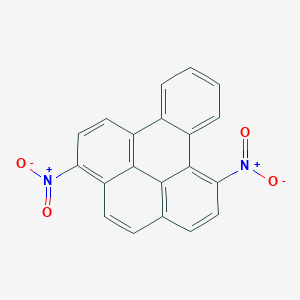
1,6-Dinitro-benzo(e)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dinitro-benzo(e)pyrene, also known as this compound, is a useful research compound. Its molecular formula is C20H10N2O4 and its molecular weight is 342.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Carcinogenicity and Mechanistic Studies
1,6-DNP has been extensively studied for its role as a carcinogen. Research indicates that it can form DNA adducts, which are critical in understanding the mechanisms behind its carcinogenicity. For instance, studies have shown that exposure to 1,6-DNP leads to the formation of DNA adducts in human mammary epithelial cells, implicating it in breast cancer development .
Table 1: Summary of Carcinogenic Studies Involving 1,6-DNP
Chemical Reactions and Environmental Studies
Research has also focused on the environmental implications of 1,6-DNP. It is generated as a byproduct from combustion processes such as those occurring in diesel engines and kerosene heaters . Understanding its formation and degradation pathways is crucial for assessing its environmental impact.
Table 2: Occurrence of 1,6-DNP in Environmental Samples
| Source | Concentration Detected | Reference |
|---|---|---|
| Diesel engine exhaust (heavy-duty) | 0.81 mg/kg | Manabe et al., 1985 |
| Kerosene heaters | 0.2 ng/h after 1h operation | Tokiwa et al., 1985 |
Inhibition Studies and Chemoprevention Research
Recent studies have explored potential inhibitors of DNA adduct formation induced by 1,6-DNP. For example, dibenzoylmethane and sulforaphane have been shown to significantly inhibit the formation of these adducts in vitro, suggesting their potential roles as chemopreventive agents against breast cancer .
Table 3: Efficacy of Inhibitors on DNA Adduct Formation
| Inhibitor | Concentration Range | Inhibition % (1,6-DNP) |
|---|---|---|
| Dibenzoylmethane | 0.1 - 2.0 µM | 46 - 61% |
| Sulforaphane | 0.1 - 2.0 µM | 30 - 56% |
Laboratory Applications
Currently, there is no evidence that 1,6-DNP has been used outside laboratory settings. Its primary applications are in toxicological research and studies investigating the mechanisms of PAH-induced carcinogenesis . This includes:
- Toxicological assessments : Evaluating the effects of exposure on various biological systems.
- Mechanistic studies : Understanding how compounds like 1,6-DNP interact with cellular components leading to carcinogenesis.
Propiedades
Número CAS |
120812-48-8 |
|---|---|
Fórmula molecular |
C20H10N2O4 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
3,8-dinitrobenzo[e]pyrene |
InChI |
InChI=1S/C20H10N2O4/c23-21(24)16-10-8-14-12-3-1-2-4-13(12)20-17(22(25)26)9-6-11-5-7-15(16)19(14)18(11)20/h1-10H |
Clave InChI |
JQYDZVJBMITZCN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |
Key on ui other cas no. |
120812-48-8 |
Sinónimos |
1,6-DINITRO-BENZO(E)PYRENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















